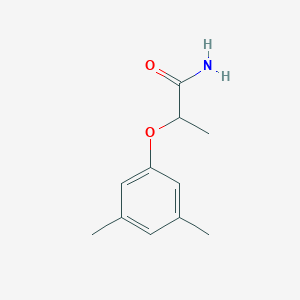
2-(3,5-dimethylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)propanamide, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 217.28 g/mol.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylphenoxy)propanamide has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In pharmaceuticals, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In agriculture, this compound has been studied as a herbicide and fungicide due to its ability to inhibit the growth of certain plant pathogens. In materials science, this compound has been used as a monomer in the synthesis of polymers with unique properties.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylphenoxy)propanamide is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the target organism. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. In bacterial cells, this compound has been reported to inhibit the activity of certain enzymes involved in cell wall biosynthesis, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis. In bacterial cells, this compound has been shown to inhibit cell growth and induce cell death. In animal studies, this compound has been reported to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,5-dimethylphenoxy)propanamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(3,5-dimethylphenoxy)propanamide. In pharmaceuticals, further studies are needed to determine the efficacy and safety of this compound as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In agriculture, more research is needed to optimize the use of this compound as a herbicide and fungicide. In materials science, this compound can be further explored as a monomer in the synthesis of polymers with unique properties.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. The synthesis method of this compound involves the reaction of 3,5-dimethylphenol with propionyl chloride in the presence of a base. This compound has been studied for its potential applications in pharmaceuticals, agriculture, and materials science. The mechanism of action of this compound is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the target organism. This compound has various biochemical and physiological effects in different organisms, and its use in lab experiments has advantages and limitations. There are several future directions for the research and development of this compound.
Synthesemethoden
The synthesis of 2-(3,5-dimethylphenoxy)propanamide involves the reaction of 3,5-dimethylphenol with propionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been reported in several scientific journals and has been optimized to improve the yield and purity of this compound.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZPKQNXALZFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

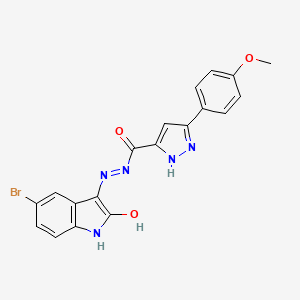
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6027740.png)
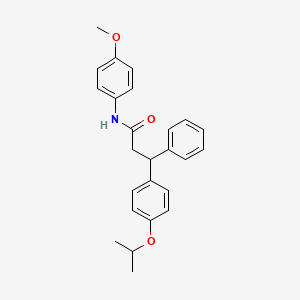
![2-(1-(2-fluorobenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6027751.png)
![1-(1-{[1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6027756.png)
![5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B6027764.png)
![3-ethyl-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6027776.png)
![2-[4-(2,4-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6027777.png)
![N-(2-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6027787.png)
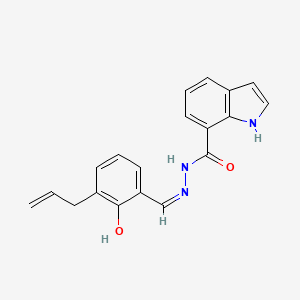
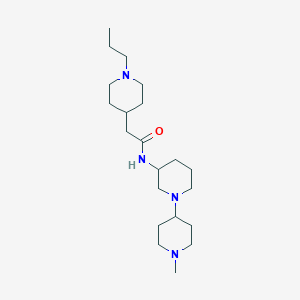
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-methyl-1,3-oxazole-4-carboxamide trifluoroacetate](/img/structure/B6027802.png)
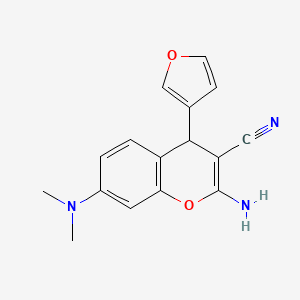
![3-methoxy-1-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6027829.png)